
4-acetyl-1-methyl-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-acetyl-1-methyl-1H-pyrrole-2-carboxamide” is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 . This compound has garnered attention in the scientific community for its potential applications in various fields.
Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H10N2O2/c1-5(11)6-3-7(8(9)12)10(2)4-6/h3-4H,1-2H3,(H2,9,12) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule. Physical And Chemical Properties Analysis
“this compound” is a solid substance . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.Aplicaciones Científicas De Investigación
Metabolic Correlation Studies
- Niacin Metabolism and Excretion : Shibata and Matsuo (1989) found that 4-acetyl-1-methyl-1H-pyrrole-2-carboxamide (referred to as 4-py) is a major metabolite of nicotinamide and nicotinic acid in rats. They developed a method for its microdetermination, revealing its urinary excretion levels and correlating it with dietary niacin intake (Shibata & Matsuo, 1989).
Chemical Synthesis
- Synthesis in Biological Media Analysis : Liddell et al. (1993) synthesized this compound, also known as GSA-pyrrole, for the quantitative analysis of glutamate-1-semialdehyde in biological media (Liddell et al., 1993).
Polyamide Synthesis
- DNA Recognition : Swalley et al. (1996) utilized pyrrole−imidazole polyamides, which include N-methylpyrrole-2-carboxamide, for DNA recognition in the minor groove. This demonstrated the compound's potential in gene therapy (Swalley et al., 1996).
- Pharmacokinetics in Gene Therapy : Nagashima et al. (2009) developed a method for determining pyrrole-imidazole polyamide in rat plasma, a significant step in understanding its pharmacokinetics for gene therapy applications (Nagashima et al., 2009).
Analytical Chemistry
- Urinary Analysis Method : Tomokuni and Ogata (1972) described a method for the quantitative analysis of urinary δ-aminolevulinic acid using a derivative of this compound, demonstrating its utility in clinical chemistry (Tomokuni & Ogata, 1972).
Chemical Modification
- Enhancing Analgesic Properties : Ukrainets et al. (2015) investigated the modification of the pyridine moiety in N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides to optimize their biological properties, including analgesic effects (Ukrainets et al., 2015).
Safety and Hazards
Mecanismo De Acción
Target of Action
Pyrrole derivatives, such as “4-acetyl-1-methyl-1H-pyrrole-2-carboxamide”, are known to interact with a variety of biological targets. For instance, some indole derivatives (a class of compounds that includes pyrroles) have been found to bind with high affinity to multiple receptors .
Mode of Action
The mode of action of “this compound” would depend on its specific targets. Generally, pyrrole derivatives can form hydrogen bonds with their targets, which can inhibit their activity .
Biochemical Pathways
The specific biochemical pathways affected by “this compound” would depend on its targets. Indole derivatives, for example, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Análisis Bioquímico
Biochemical Properties
The presence of carboxamide moiety in indole derivatives, such as 4-acetyl-1-methyl-1H-pyrrole-2-carboxamide, causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity
Molecular Mechanism
The molecular mechanism of action of this compound is not well-documented. It is known that indole derivatives can bind with high affinity to multiple receptors
Propiedades
IUPAC Name |
4-acetyl-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5(11)6-3-7(8(9)12)10(2)4-6/h3-4H,1-2H3,(H2,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDUHHJRPDPQEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=C1)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

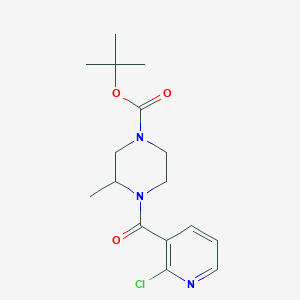
![1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane](/img/structure/B2687703.png)
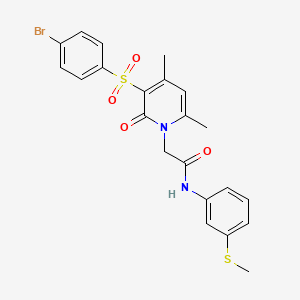
![(Z)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide](/img/structure/B2687705.png)
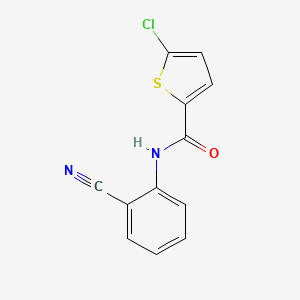
![1,3-dimethyl-5-((4-phenoxyphenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2687710.png)
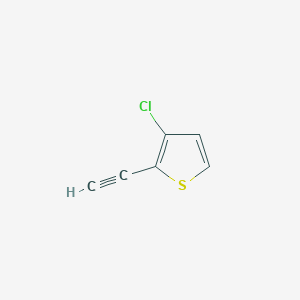

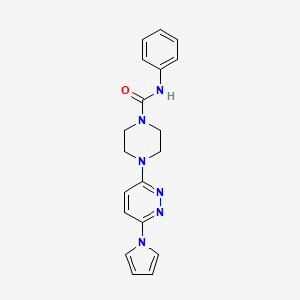
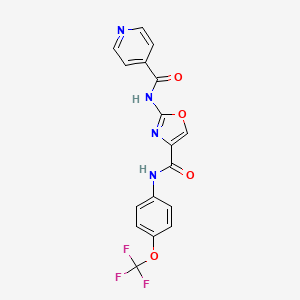
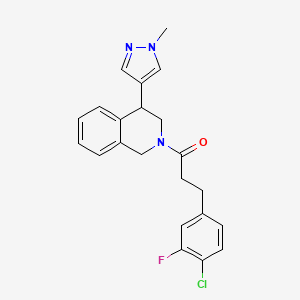
![2-(benzylthio)-9-(4-nitrophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2687719.png)
![1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2687721.png)
![Tert-butyl 2-oxo-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B2687724.png)